molecular formula C7H14ClN B1450223 Spiro[2.4]heptan-4-amine hydrochloride CAS No. 2060052-47-1

Spiro[2.4]heptan-4-amine hydrochloride

Cat. No.: B1450223
CAS No.: 2060052-47-1
M. Wt: 147.64 g/mol
InChI Key: GQTPZYNCZMGVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[2.4]heptan-4-amine hydrochloride is a chemical compound with the molecular formula C7H14ClN and a molecular weight of 147.65 g/mol . It is characterized by a spirocyclic structure, which consists of a seven-membered ring fused to a four-membered ring, with an amine group attached to the four-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2One common method involves the reaction of a cyclopropylidene acetate with azomethine ylides via catalytic asymmetric 1,3-dipolar cycloaddition . This reaction is carried out under specific conditions to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of spiro[2.4]heptan-4-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]heptan-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of spiro[2.4]heptan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure provides unique steric and electronic properties that enhance its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2.4]heptan-4-amine hydrochloride is unique due to its specific spirocyclic structure and the presence of an amine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

spiro[2.4]heptan-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-6-2-1-3-7(6)4-5-7;/h6H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTPZYNCZMGVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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